Hibiscetin heptamethyl ether

Vue d'ensemble

Description

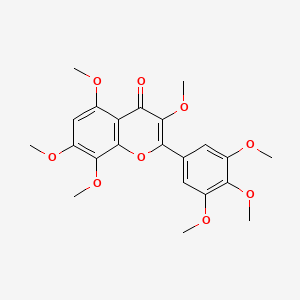

Hibiscetin heptamethyl ether is a natural product isolated from various medicinal plants . It is one of the most highly hydroxylated compounds among flavones and flavonols .

Molecular Structure Analysis

Hibiscetin heptamethyl ether contains a total of 57 bonds; 33 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 1 ether (aliphatic), and 7 ethers (aromatic) .Chemical Reactions Analysis

The antioxidant activity of Hibiscetin and its glycoside Hibiscitrin has been investigated in gas, water, and benzene media using M06-2X functional level of density functional theory with 6–311+G (d, p) basis set . Both molecules were found to exhibit the same trend in their reaction enthalpies .Physical And Chemical Properties Analysis

The strength of intramolecular hydrogen bonding and non-covalent interactions, which are critical for the antioxidant action of polyphenols, are used to study the relaxed potential energy scans of the hydroxyl groups and the quantum theory of atoms in molecules .Applications De Recherche Scientifique

Antioxidant Activity and Metal Chelation

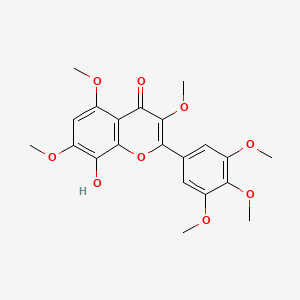

Hibiscetin exhibits potent antioxidant properties due to its ability to scavenge free radicals. Notably, it chelates with Fe(II) ions, which enhances its antioxidant activity . The oxygen atoms of the di-deprotonated catechol moiety at the C-7 and C-8 positions of Hibiscetin interact effectively with Fe(II), making it a promising candidate for combating oxidative stress.

Antihyperglycemic Potential

Although not fully elucidated, Hibiscetin has shown antihyperglycemic activity. Researchers are exploring its role in managing blood glucose levels, potentially benefiting individuals with diabetes .

Anti-Inflammatory Effects

Flavonoids like Hibiscetin possess anti-inflammatory properties. By modulating inflammatory pathways, Hibiscetin may contribute to reducing inflammation associated with various diseases .

Cardiovascular Health

Flavonoids are linked to cardiovascular health. Hibiscetin’s antioxidant and anti-inflammatory actions may help protect against heart disease and stroke .

Anticancer Potential

While more research is needed, Hibiscetin’s bioactivity suggests potential anticancer effects. It may inhibit tumor growth and metastasis, making it an intriguing area of study .

Neuroprotective Properties

Hibiscetin’s antioxidant capacity extends to the brain. It could play a role in neuroprotection by preventing oxidative damage and supporting cognitive health .

Mécanisme D'action

Target of Action

The primary target of Hibiscetin heptamethyl ether is the Fe2+ ion . The compound has been shown to interact with the Fe2+ ion, particularly at the oxygen atoms of the di-deprotonated catechol moiety at the C-7 and C-8 positions .

Mode of Action

Hibiscetin heptamethyl ether interacts with its target, the Fe2+ ion, through a process known as chelation . The oxygen atoms of the di-deprotonated catechol moiety at the C-7 and C-8 positions of Hibiscetin interact best with the Fe2+ ion among the possible chelation sites on Hibiscetin . This interaction forms a stable complex, HIB-[7-8]-Fe2+, which has been validated by Frontier molecular orbital, Natural bond orbital, and natural population reports .

Biochemical Pathways

It is known that flavonoids, the class of compounds to which hibiscetin heptamethyl ether belongs, play a vital role in scavenging or reducing the toxicity of redox-active metal ions . This suggests that Hibiscetin heptamethyl ether may influence pathways related to oxidative stress and inflammation.

Result of Action

The chelation of the Fe2+ ion by Hibiscetin heptamethyl ether results in the formation of a stable complex, which has been shown to have superior antioxidant activity compared to the parent flavonoid . This suggests that Hibiscetin heptamethyl ether may have potential therapeutic applications in conditions associated with oxidative stress.

Action Environment

The action of Hibiscetin heptamethyl ether can be influenced by various environmental factors. For instance, the radical scavenging capabilities of the Hibiscetin-Fe2+ complex have been shown to vary in different media, such as gas, water, and benzene . This suggests that the compound’s action, efficacy, and stability may be influenced by the surrounding environment.

Safety and Hazards

Propriétés

IUPAC Name |

3,5,7,8-tetramethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O9/c1-24-12-10-15(27-4)20(29-6)21-16(12)17(23)22(30-7)18(31-21)11-8-13(25-2)19(28-5)14(9-11)26-3/h8-10H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQWYRUBZJYCIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(O2)C(=C(C=C3OC)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

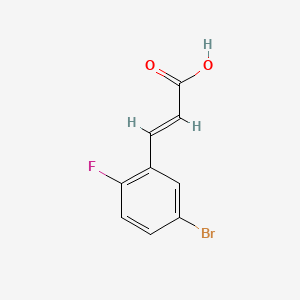

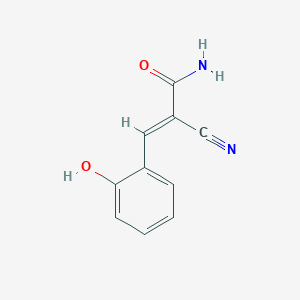

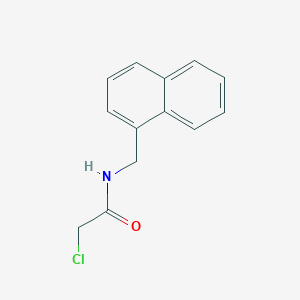

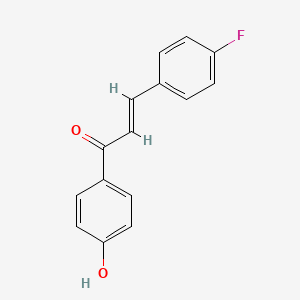

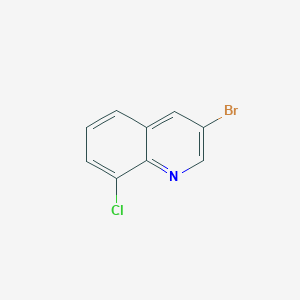

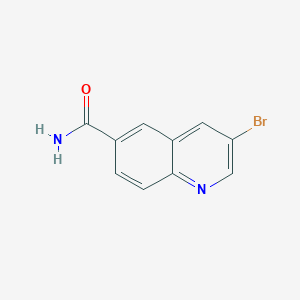

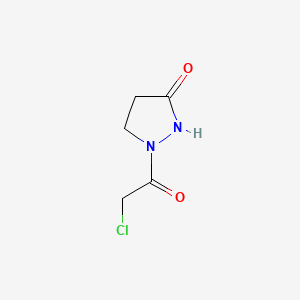

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B3034658.png)

![3-Chloro-2-[(4-chlorophenyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B3034668.png)

![3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B3034680.png)